Systemic Exposure Advantage Over Apigenin Aglycone
In a direct head-to-head in vivo pharmacokinetic study in rats, oral administration of Apigenin-7-O-glucuronide (A7G) produced markedly higher systemic exposure of apigenin compared to oral administration of apigenin aglycone. The Cmax of apigenin following oral A7G administration was 2.62-fold higher, and the AUC was 14.3-fold higher, than that observed after oral apigenin aglycone administration [1]. Apigenin aglycone exhibited a very low oral bioavailability (F) of 0.708% and was mainly metabolized to A7G, whereas A7G demonstrated stability for 24 hours in simulated intestinal fluid while apigenin aglycone showed poor stability [1].
| Evidence Dimension | Systemic apigenin exposure after oral administration |
|---|---|
| Target Compound Data | Cmax and AUC of apigenin after oral A7G administration (relative to apigenin aglycone) |
| Comparator Or Baseline | Apigenin aglycone: oral bioavailability (F) = 0.708% |
| Quantified Difference | Cmax: 2.62-fold increase; AUC: 14.3-fold increase with A7G administration |
| Conditions | In vivo rat model; oral administration; UPLC-MS/MS quantification |
Why This Matters
For in vivo studies requiring systemic apigenin exposure, direct procurement of A7G is the only reliable method to achieve pharmacologically relevant plasma concentrations without complex formulation strategies.
- [1] Seo SW, Choi SH, Hong JK, Kim KM, Kang SC, Yoon IS. Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. J Pharm Investig. 2024;54:467–481. View Source
